

# Evocalcet In Vitro Cell Culture Application Notes and Protocols

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## Compound of Interest

Compound Name: *Evocalcet*

Cat. No.: *B607391*

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## Introduction

**Evocalcet** is a second-generation oral calcimimetic agent that functions as an allosteric activator of the calcium-sensing receptor (CaSR).<sup>[1]</sup> It is designed for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on dialysis.<sup>[1][2]</sup> **Evocalcet** enhances the sensitivity of the CaSR in the parathyroid glands to extracellular calcium, thereby suppressing the excessive secretion of parathyroid hormone (PTH).<sup>[1][2]</sup> Compared to its predecessor, cinacalcet, **Evocalcet** exhibits a more favorable pharmacokinetic profile and fewer gastrointestinal side effects.<sup>[2][3]</sup> In vitro studies are crucial for elucidating the mechanism of action and characterizing the pharmacological profile of **Evocalcet**. This document provides detailed protocols for in vitro cell culture experiments to assess the activity of **Evocalcet** on the human CaSR.

## Mechanism of Action

**Evocalcet** is a positive allosteric modulator of the CaSR, a G-protein coupled receptor.<sup>[4][5]</sup> By binding to the transmembrane domain of the CaSR, **Evocalcet** increases the receptor's sensitivity to extracellular calcium.<sup>[2]</sup> This potentiation of CaSR signaling leads to a downstream cascade that ultimately inhibits the synthesis and secretion of PTH from the parathyroid gland cells.<sup>[1][3]</sup> In vitro, the activation of the CaSR by **Evocalcet** can be measured by the increase in intracellular calcium concentration ( $[Ca^{2+}]_i$ ).<sup>[5][6]</sup>

## Data Presentation

### Quantitative In Vitro Data for Evocalcet

Parameter	Cell Line	Value	Reference
EC <sub>50</sub> for [Ca <sup>2+</sup> ] <sub>i</sub> increase	hCaSR-HEK293	92.7 nM	<a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Concentration Range Tested	hCaSR-HEK293	3 - 30,000 nM	<a href="#">[4]</a> <a href="#">[6]</a>
Effect on Cell Viability (IC <sub>50</sub> )	HCAR and CCL39	> 50 µM	<a href="#">[10]</a>

## Experimental Protocols

### Protocol 1: Assessment of Evocalcet's Agonistic Activity on the Human Calcium-Sensing Receptor (CaSR) in HEK293 Cells

This protocol details the methodology to determine the in vitro potency of **Evocalcet** by measuring its effect on intracellular calcium concentration in HEK293 cells stably expressing the human CaSR (hCaSR-HEK293).[\[4\]](#)[\[6\]](#)

#### Materials and Reagents:

- HEK293 cells stably transfected with human CaR (hCaR-HEK293)[\[4\]](#)[\[6\]](#)
- Dulbecco's Modified Eagle Medium (DMEM)[\[4\]](#)[\[6\]](#)
- Fetal Bovine Serum (FBS)[\[4\]](#)[\[6\]](#)
- Hygromycin B[\[4\]](#)[\[6\]](#)
- **Evocalcet**[\[4\]](#)[\[6\]](#)
- Dimethyl sulfoxide (DMSO)[\[4\]](#)[\[6\]](#)
- HEPES buffer[\[4\]](#)[\[6\]](#)

- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- 96-well plates[4][6]
- Multi-label plate reader capable of fluorescence measurement[5]

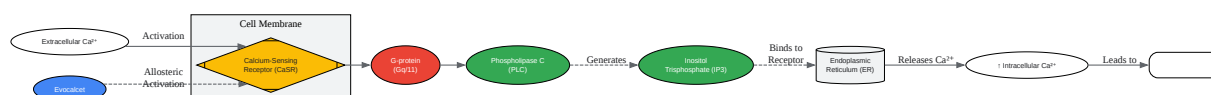
#### Procedure:

- Cell Culture and Maintenance:
  - Culture hCaR-HEK293 cells in DMEM supplemented with 10% FBS and 50 mg/mL hygromycin B in a humidified incubator at 37°C with 5% CO<sub>2</sub>. [4][6]
  - Subculture the cells every 2-3 days to maintain logarithmic growth.
- Preparation of **Evocalcet** Solutions:
  - Prepare a stock solution of **Evocalcet** in DMSO. [4][6]
  - On the day of the experiment, dilute the **Evocalcet** stock solution with HEPES buffer to prepare a series of working solutions with 9-point concentrations ranging from 3 nM to 30,000 nM. [4][6]
- Cell Seeding:
  - Harvest hCaR-HEK293 cells using a non-enzymatic cell dissociation solution.
  - Resuspend the cells in DMEM without hygromycin B.
  - Seed the cell suspension into a 96-well plate at an appropriate density and allow them to adhere overnight. [4][6]
- Calcium Indicator Loading:
  - The following day, remove the culture medium and wash the cells with HEPES buffer.
  - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye

solution for 30-60 minutes at 37°C.

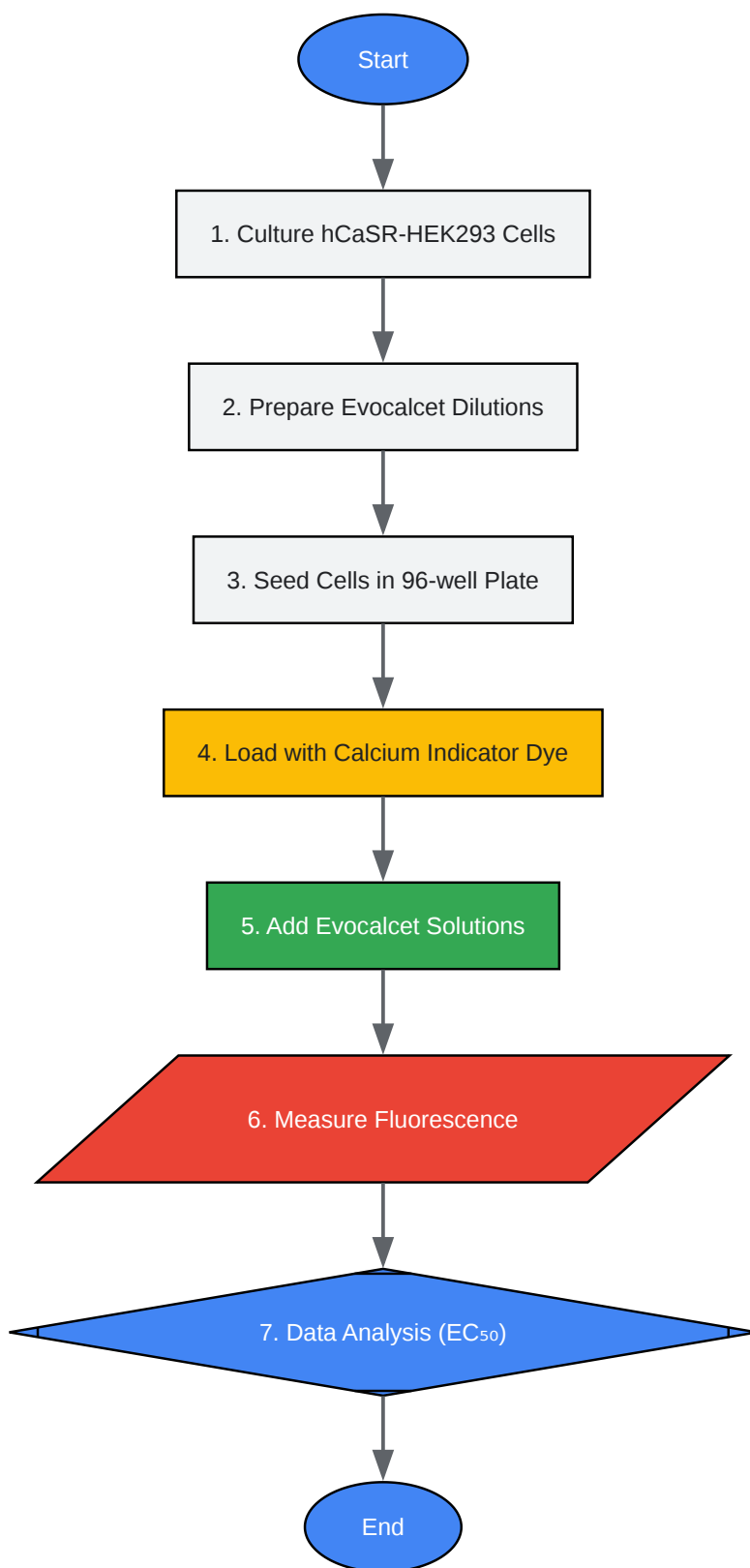
- Measurement of Intracellular Calcium:
  - After loading, wash the cells with HEPES buffer to remove excess dye.
  - Add the prepared **Evocalcet** working solutions (from step 2) to the respective wells of the 96-well plate.[4][6]
  - Immediately place the plate in a multi-label plate reader.
  - Measure the fluorescence intensity continuously to determine the change in cytoplasmic  $\text{Ca}^{2+}$  concentration.[5]
- Data Analysis:
  - Calculate the change in intracellular calcium concentration ( $\Delta[\text{Ca}^{2+}]_i$ ) by subtracting the basal fluorescence from the peak fluorescence observed after the addition of **Evocalcet**.
  - Plot the  $\Delta[\text{Ca}^{2+}]_i$  against the logarithm of the **Evocalcet** concentration.
  - Determine the  $\text{EC}_{50}$  value by fitting the data to a sigmoidal dose-response curve.

## Mandatory Visualizations



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Caption: Signaling pathway of **Evocalcet**'s action on the CaSR.



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Caption: Experimental workflow for assessing **Evocalcet**'s in vitro activity.

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